molecular formula C15H21NO6 B3034551 Isodomoic acid G CAS No. 188346-81-8

Isodomoic acid G

Cat. No. B3034551
M. Wt: 311.33 g/mol
InChI Key: MKCCCBSBSRCARB-NMWGDLGCSA-N
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Description

Isodomoic acid G is a marine neuroexcitatory compound that belongs to the kainoid family of natural products. It is one of the isomers of domoic acid, which are known for their potent neurotoxic effects. Isodomoic acids G and H were isolated from the red alga Chondria armata, and their structures were deduced based on various spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR) .

Synthesis Analysis

The first total synthesis of isodomoic acid G was achieved through a key nickel-catalyzed coupling reaction. This reaction allowed for the formation of the pyrrolidine ring and established most of the stereochemical features in a single step . Another approach to the synthesis of isodomoic acid G involved a unified strategy for the pyrrolidine triacid natural products, which included a nickel-catalyzed cyclization to construct the pyrrolidine ring and establish the stereochemistry of an exocyclic tetrasubstituted alkene . A third method utilized a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of a vinylglycine-derived 1,6-enyne, followed by a silicon-based cross-coupling reaction to synthesize isodomoic acid G from a common intermediate .

Molecular Structure Analysis

The molecular structure of isodomoic acid G includes a pyrrolidine ring and a tetrasubstituted alkene. The stereochemistry of this compound was determined by comparing synthetic isomers to authentic material, which helped establish the correct stereostructure . The structure of isodomoic acid G was also elucidated through spectroscopic methods, which indicated it as one of the (E, E) and (Z, E) isomers of 2-carboxy-4-(5-carboxy-l-methyl-2-hexenylidene)-3-pyrrolidineacetic acid .

Chemical Reactions Analysis

The synthesis of isodomoic acid G involves several key chemical reactions. The nickel-catalyzed coupling reaction is pivotal for the formation of the pyrrolidine ring . The stereocontrolled total syntheses of isodomoic acids G and H also involve a silicon-based cross-coupling reaction, which is crucial for the convergent synthesis approach . Additionally, a desilylative iodination reaction was developed to convert the cyclization product to both E- and Z-alkenyl iodides, which are precursors to isodomoic acid G .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of isodomoic acid G are not detailed in the provided papers, the compound's synthesis and structural analysis imply that it possesses characteristics typical of kainoid family compounds, such as high biological activity and the potential for neurotoxicity. The physical properties such as solubility, melting point, and specific optical rotation would be influenced by its stereochemistry and functional groups present in the molecule .

Scientific Research Applications

Synthesis and Stereochemical Applications

  • First Total Synthesis and Stereochemical Definition : Isodomoic acid G's first total synthesis was achieved through a nickel-catalyzed coupling process, which formed the pyrrolidine ring and established most of its stereochemical features. This synthesis serves as a notable application in the field of organic chemistry, particularly in stereoselective preparation of highly substituted 1,3-dienes (Ni, Amarasinghe, Ksebati, & Montgomery, 2003).

Advances in Synthesis Methods

  • Total Syntheses of Isodomoic Acids G and H : The synthesis of isodomoic acids G and H was achieved through a sequential silylcarbocyclization/silicon-based cross-coupling process. This innovative method highlights the efficiency and versatility of synthesis techniques for marine natural products (Denmark, Liu, & Muhuhi, 2009).

  • Stereocontrolled Total Syntheses via Unified Strategy : A unified strategy for synthesizing marine neuroexcitatory compounds isodomoic acids G and H involved a silicon-based cross-coupling reaction. This approach emphasizes the convergent synthesis of these compounds from a common intermediate (Denmark, Liu, & Muhuhi, 2011).

Neurological Studies and Toxicity

  • Neurological Effects and Toxicity : Research into isodomoic acids, including acid G, often focuses on their neurotoxic potential and effects on marine life and human health, due to their structural similarities with domoic acid, a known neurotoxin. Studies have explored their binding to glutamate receptors and potential toxic effects, highlighting the importance of understanding the neurochemical properties of these compounds for public health and safety (Holland et al., 2005).

Photodegradation and Environmental Impact

  • Photodegradation and Environmental Impact : The study of the photochemistry of marine toxins like isodomoic acid G is crucial for understanding their environmental behavior and impact. Research in this area has implications for marine ecology, seafood safety, and the overall assessment of risks associated with these compounds in natural settings (Bouillon et al., 2008).

Safety And Hazards

According to the Material Safety Data Sheet (MSDS), it is recommended to wash thoroughly after handling Isodomoic acid G . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCCCBSBSRCARB-NMWGDLGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isodomoic acid G

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
J Clayden, FE Knowles, IR Baldwin - Journal of the American …, 2005 - ACS Publications
… Domoic acid has been synthesized on one occasion, 3b and only one of the family of isodomoic acids, isodomoic acid G, has so far been made, 9 though domoic acid has been …
Number of citations: 102 pubs.acs.org
Y Ni, RM Kassab, MV Chevliakov… - Journal of the American …, 2009 - ACS Publications
… As depicted below, we anticipated that the E stereochemistry of isodomoic acid G could be … 12 should be available from zirconium species 7 utilized in the isodomoic acid G synthesis. …
Number of citations: 51 pubs.acs.org
SE Denmark, JHC Liu, JM Muhuhi - Journal of the American …, 2009 - ACS Publications
… acid H, while its congener, isodomoic acid G, was obtained via a retentive iododesilylation. … of isodomoic acid G that also unambiguously established its absolute configuration. (5) …
Number of citations: 62 pubs.acs.org
Y Ni, KKD Amarasinghe, B Ksebati… - Organic Letters, 2003 - ACS Publications
… Herein, we report the first total synthesis of isodomoic acid G … the 5‘(S)-isomer of isodomoic acid G in essentially identical fashion (… The absolute stereochemistry of isodomoic acid G was …
Number of citations: 63 pubs.acs.org
SE Denmark, JHC Liu, JM Muhuhi - The Journal of organic …, 2011 - ACS Publications
… As we embarked on the total synthesis of isodomoic acid G (1) according to the above retrosynthetic plan, several challenges were envisioned. First, vinylglycine derivatives are known …
Number of citations: 29 pubs.acs.org
N Fleary-Roberts - 2014 - search.proquest.com
… Montgomery carried out the first total synthesis and stereochemical definition of isodomoic acid G. This was later extended and revised to carry out the total synthesis of isodomoic acid H…
Number of citations: 2 search.proquest.com
L Zaman, O Arakawa, A Shimosu, Y Onoue, S Nishio… - Toxicon, 1997 - Elsevier
Isodomoic acids G and H, two new isomers of the neurotoxin domoic acid, along with isodomoic acids A, B, E and F, were isolated from a red alga, Chondria armata, collected at the …
Number of citations: 142 www.sciencedirect.com
K Hebditch - 2004 - search.proquest.com
This thesis describes studies towards the synthesis of domoic and the isodomoic acids. In chapter two the stereoselective dearomatising cyclisation of an ortho methoxy benzamide is …
Number of citations: 0 search.proquest.com
K Kawatsu, Y Hamano, T Noguchi - Toxicon, 1999 - Elsevier
For production of monoclonal antibodies against domoic acid, a causative agent of amnesic shellfish poisoning, three immunogens, domoic acid conjugated with bovine serum albumin (…
Number of citations: 53 www.sciencedirect.com
JHC Liu - 2009 - ideals.illinois.edu
… of a desilylative iodination reaction with an inversion of double bond configuration, thus opening up a promising synthetic route leading towards the total synthesis of isodomoic acid G, …
Number of citations: 0 www.ideals.illinois.edu

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